molecular formula C9H12BrN3 B568002 5-bromo-N-cyclopentylpyrimidin-2-amine CAS No. 1207293-60-4

5-bromo-N-cyclopentylpyrimidin-2-amine

Cat. No.: B568002
CAS No.: 1207293-60-4
M. Wt: 242.12
InChI Key: IMDCVXSYAFPJTH-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopentylpyrimidin-2-amine: is an organic compound with the molecular formula C9H12BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopentylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-N-cyclopentylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-bromo-N-cyclopentylpyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Comparison with Similar Compounds

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-bromo-6-chloro-3-iodopyridin-2-amine
  • 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine

Comparison:

Properties

IUPAC Name

5-bromo-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCVXSYAFPJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682456
Record name 5-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207293-60-4
Record name 5-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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